2-Methylimidazole zinc salt, also known as zinc 2-methylimidazole or ZIF-8 (zeolitic imidazolate framework-8), is a coordination compound with the molecular formula and a molecular weight of 229.60 g/mol. This compound appears as an odorless, gray to white powder with a density of 0.35 g/cm³ and is characterized by its high stability and microporous structure, making it suitable for various applications in material science, catalysis, and biochemistry .
ZIF-8's primary function in scientific research lies in its ability to adsorb guest molecules within its pores. The high surface area and porous structure allow for efficient interaction with various gases, liquids, and small molecules. The specific interactions depend on the size, shape, and charge of the guest molecule, as well as the chemical functionalities within the ZIF-8 pores [].
While specific biological activities of 2-methylimidazole zinc salt are not extensively documented, zinc compounds are generally recognized for their essential role in biological systems. Zinc is crucial for numerous enzymatic processes and cellular functions. The interaction of this compound with biological molecules may provide insights into its potential therapeutic applications, particularly in drug delivery systems or as part of bioactive compounds .
The synthesis of 2-methylimidazole zinc salt typically involves the reaction of zinc nitrate hexahydrate with 2-methylimidazole in a methanol solution. The molar ratio of 2-methylimidazole to zinc nitrate significantly influences the crystallinity, yield, particle size, and porosity of the resulting product. For example, varying the molar ratio can lead to different morphologies, such as cubic or rhombic dodecahedron shapes . The following is a simplified synthesis procedure:
2-Methylimidazole zinc salt has diverse applications across various fields:
Research on the interactions of 2-methylimidazole zinc salt primarily focuses on its coordination chemistry and its role in forming metal-organic frameworks. Studies have shown that the molar ratio of 2-methylimidazole to zinc affects the structural properties of the resulting framework, influencing factors such as crystallinity, surface area, and pore volume . Further studies could explore its interactions with biological systems to assess its potential therapeutic effects.
Several compounds share similarities with 2-methylimidazole zinc salt due to their structural characteristics or applications:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Zinc imidazolate framework-7 | CHNZn | Similar framework structure; different properties |
Cobalt(II) 2-methylimidazole | CHNCo | Used in similar catalytic processes |
Copper(II) 2-methylimidazole | CHNCu | Exhibits different catalytic properties |
Zinc acetate | CHOZn | Commonly used in pharmaceuticals |
The uniqueness of 2-methylimidazole zinc salt lies in its ability to form stable microporous structures (ZIF-8), which are not only thermally stable but also exhibit high surface areas suitable for gas adsorption applications . Its specific interactions with zinc ions further enhance its utility in various chemical processes compared to other similar compounds.
The inherent porosity of ZIF-8, characterized by its 11.6 Å pore apertures and 18.9 Å cavity diameters, can be precisely tuned through ligand substitution. This strategy involves replacing the native 2-methylimidazole (2-MeIm) ligands with bulkier or functionally distinct ligands to alter pore dimensions and surface chemistry. For instance, partial ligand exchange with 2-undecylimidazolate (umIm) introduces hydrophobic alkyl chains into the framework, reducing pore aperture sizes from 3.4 Å to 2.8 Å while enhancing CO~2~/N~2~ selectivity in gas separation membranes [6]. The substitution mechanism typically occurs during synthesis, where ligands such as umIm compete with 2-MeIm for coordination to zinc nodes, leading to a mixed-ligand framework (Figure 1).
Ligand | Pore Aperture (Å) | Surface Area (m²/g) | Selectivity (CO~2~/N~2~) |
---|---|---|---|
2-MeIm (pristine) | 3.4 | 1,268 [4] | 10.1 [6] |
2-undecylimidazolate | 2.8 | 1,045 [6] | 15.4 [6] |
2-methylimidazole/Pd | 3.1 | 1,120 [2] | N/A |
The introduction of palladium via Na~2~PdCl~4~ ligand exchange exemplifies another approach, where Pd atoms anchor to the framework by replacing Zn~2+~ ions, creating catalytically active sites for alkyne hydrogenation [2]. This substitution not only preserves ZIF-8’s crystallinity but also introduces metal-specific reactivity, broadening its utility in heterogeneous catalysis.
Amorphization of ZIF-8 disrupts its long-range crystalline order, yielding a disordered framework with distinct adsorption properties. Ball-milling, a rapid and scalable technique, generates amorphous ZIF-8 (amZIF-8) with a continuous random network (CRN) topology [7]. This process reduces porosity by 40% compared to crystalline ZIF-8 but enhances selectivity for smaller gas molecules like CO~2~ due to narrowed pore size distributions.
Property | Crystalline ZIF-8 | Amorphous ZIF-8 |
---|---|---|
Density (g/cm³) | 0.35 [7] | 0.59 [7] |
CO~2~ Uptake (mmol/g) | 2.1 [6] | 1.8 [7] |
Thermal Stability (°C) | 550 [7] | 450 [7] |
The amorphized framework’s enhanced rigidity mitigates structural flexibility under pressure, a common limitation in crystalline ZIF-8 during gas adsorption [3]. Positron annihilation lifetime spectroscopy (PALS) reveals that amZIF-8 exhibits interconnected micropores (4–6 Å) ideal for size-selective separations [3].
Incorporating metallic nanoparticles into ZIF-8’s pores or surfaces creates hybrid composites with synergistic functionalities. Silver nanoparticles (AgNPs) encapsulated within ZIF-8 via in situ reduction demonstrate enhanced antibacterial activity, leveraging the framework’s pH-responsive dissolution to release Ag~+~ ions in acidic environments [8]. Similarly, palladium nanoparticles anchored through ligand exchange exhibit 98% conversion efficiency in styrene hydrogenation, outperforming traditional Pd/C catalysts [2].
Nanoparticle | Synthesis Method | Application | Performance Metric |
---|---|---|---|
Ag | In situ reduction [8] | Antibacterial coatings | 99% bacterial inhibition |
Pd | Ligand exchange [2] | Alkyne hydrogenation | 98% conversion [2] |
Au | Solvothermal deposition | Glucose sensing | 0.1 μM detection limit |
The confinement of nanoparticles within ZIF-8’s pores also prevents aggregation, ensuring long-term stability. For example, Ag@ZIF-8 composites retain 95% of their initial antibacterial efficacy after 30 days [8].
ZIF-8’s biocompatibility and pH-responsive degradation make it an ideal host for biomolecular encapsulation. Caffeine molecules loaded into ZIF-8 via vapor-phase diffusion achieve a 28 wt% loading capacity, stabilized by van der Waals interactions and CH···O hydrogen bonds with the framework’s methyl groups [1]. Controlled release kinetics are achieved by modulating pore size through ligand substitution, enabling sustained drug delivery over 72 hours [1].
Biomolecule | Encapsulation Method | Release Trigger | Application |
---|---|---|---|
Caffeine | Vapor-phase diffusion | pH reduction [1] | Controlled drug delivery |
Doxorubicin | Solvothermal | NIR irradiation | Cancer therapy [5] |
Insulin | Diffusion-precipitation | Enzymatic cleavage | Diabetes management |
In tissue engineering, ZIF-8 encapsulates growth factors like BMP-2, which are released under acidic conditions typical of inflammatory microenvironments, promoting osteogenesis [5]. The framework’s high surface area (1,340 m²/g) further allows co-loading of multiple therapeutic agents for combinatorial therapies [5].
2-Methylimidazole zinc salt, commonly known as zeolitic imidazolate framework eight (ZIF-8), demonstrates exceptional performance in kinetic separation mechanisms for light hydrocarbon mixtures through its unique structural characteristics and dynamic properties [1] [2]. The framework consists of zinc ions tetrahedrally coordinated with 2-methylimidazole linkers, forming a sodalite topology with large spherical cavities connected by narrow apertures [3] [4].
The kinetic separation mechanism operates through size-selective molecular sieving, where the effective aperture size of 3.4 angstroms provides precise discrimination between gas molecules based on their kinetic diameters [2] [5]. However, the framework flexibility allows for dynamic aperture expansion to 4.0-4.2 angstroms during gas permeation, enabling the transport of molecules slightly larger than the static pore size [2]. This phenomenon is particularly significant for propylene and propane separation, where the molecular size difference of approximately 0.2 angstroms requires extremely precise control [6].
Molecular dynamics simulations reveal that the diffusion selectivity for light hydrocarbons in 2-methylimidazole zinc salt frameworks is governed by configurational diffusion mechanisms [7] [6]. The activation energy barriers for diffusion vary significantly between different hydrocarbon molecules, with propylene exhibiting an activation barrier of 13.5 kilojoules per mole compared to 38 kilojoules per mole for propane [2]. This substantial difference in activation energies results in preferential propylene transport, achieving separation factors of 23 to 306 depending on operating conditions [8] [9].
The framework exhibits remarkable kinetic control through the swing motion of 2-methylimidazole linkers, which act as molecular gates controlling access to the pore cavities [10]. Nuclear magnetic resonance spectroscopy studies demonstrate that this linker mobility creates preferential adsorption sites for different hydrocarbon molecules [10]. The dynamic nature of these gate-opening events provides time-dependent selectivity, where faster-diffusing molecules can access pore spaces more readily than slower-diffusing species [11].
Temperature effects play a crucial role in kinetic separation performance, with higher temperatures generally increasing molecular mobility but potentially reducing selectivity [12]. The optimal operating temperature for propylene and propane separation typically ranges from 25 to 60 degrees Celsius, balancing permeability and selectivity requirements [9] [12]. Pressure effects also influence the separation mechanism, with gate-opening phenomena becoming more pronounced at specific pressure thresholds characteristic of each gas molecule.
The framework flexibility of 2-methylimidazole zinc salt enables significant enhancement of carbon dioxide and methane selectivity through multiple mechanisms operating at the molecular level [7] [13]. The inherent breathing behavior of the framework allows for selective accommodation of carbon dioxide molecules while restricting methane transport, resulting in selectivity improvements from baseline values of 2.2 to enhanced values exceeding 110 under optimized conditions [14] [15].
Carbon dioxide molecules, with their smaller kinetic diameter of 3.3 angstroms and quadrupole moment, interact more favorably with the imidazolate nitrogen atoms in the framework structure [7]. The framework flexibility facilitates this interaction by allowing local structural adjustments that accommodate carbon dioxide molecules preferentially. Molecular simulation studies demonstrate that carbon dioxide exhibits lower diffusion barriers compared to methane, with activation energies typically 20-30 kilojoules per mole lower than those for methane transport [7].
The gate-opening mechanism plays a particularly important role in carbon dioxide and methane separation, where specific pressure thresholds trigger framework expansion. Carbon dioxide molecules can induce gate opening at lower pressures compared to methane, creating a pressure-dependent selectivity window that can be exploited for separation applications [16]. This phenomenon is temperature-dependent, with optimal selectivity achieved at moderate temperatures where framework flexibility is maintained without excessive thermal motion [17].
Framework breathing effects contribute to enhanced carbon dioxide selectivity through preferential volume changes upon gas adsorption [18]. The framework exhibits anisotropic expansion when exposed to carbon dioxide, creating additional adsorption sites and diffusion pathways specifically suited for carbon dioxide molecules [18]. This breathing behavior is reversible and can be cycled repeatedly without structural degradation, making it suitable for pressure swing adsorption applications [13].
The incorporation of defects and post-synthetic modifications can further enhance carbon dioxide selectivity through framework flexibility modulation [19]. Amine functionalization of the framework introduces additional carbon dioxide binding sites while maintaining the dynamic properties necessary for selective transport [19]. The modified frameworks demonstrate selectivity enhancements of 72 percent for carbon dioxide over methane compared to pristine 2-methylimidazole zinc salt [14].
Loading effects influence the selectivity through competitive adsorption and framework deformation mechanisms [7]. At low loadings, carbon dioxide molecules preferentially occupy high-affinity sites near the zinc nodes, while at higher loadings, framework flexibility allows for additional accommodation through pore expansion [7]. Methane molecules, being less strongly adsorbed, experience reduced diffusivity in the presence of carbon dioxide due to pore blocking effects [7].
Propylene and propane separation represents one of the most challenging applications for 2-methylimidazole zinc salt frameworks due to the minimal size difference between these molecules [8] [20]. The separation is achieved through precise control of diffusion pathways enabled by the framework flexibility and linker dynamics [1] [21]. The effective aperture size of 3.4 angstroms is intermediate between the kinetic diameters of propylene (4.0 angstroms) and propane (4.2 angstroms), necessitating dynamic aperture modulation for selective transport [2] [6].
Diffusion pathway control operates through the coordinated motion of 2-methylimidazole linkers, which create transient apertures of varying sizes [21]. Advanced molecular dynamics simulations reveal that propylene molecules can induce larger aperture openings compared to propane due to their different molecular shapes and interaction patterns with the framework [6]. The double bond in propylene creates a more rigid molecular structure that interacts differently with the imidazolate rings compared to the more flexible propane molecule [10].
The separation mechanism involves both thermodynamic and kinetic contributions, with diffusion pathway control being the dominant factor [8]. Propylene exhibits higher diffusivity despite similar adsorption enthalpies, indicating that the separation is primarily kinetically controlled [6]. The activation energy for propylene diffusion is approximately 60 percent lower than for propane, enabling selective transport under moderate temperature conditions [2].
Membrane configurations utilizing 2-methylimidazole zinc salt demonstrate exceptional propylene and propane separation performance through optimized diffusion pathway design [22] [9]. Precursor-assisted processing methods enable the formation of defect-free membranes with controlled grain boundary structures that enhance pathway selectivity [9]. These membranes achieve separation factors of 55 with propylene permeances of 1.08 × 10⁻⁸ mol m⁻² s⁻¹ Pa⁻¹ at 60 degrees Celsius and 0.7 megapascals [9].
Post-synthetic surface polymerization techniques provide additional pathway control through ultra-thin polymer layer deposition [23]. Poly(methyl methacrylate) coatings of sub-10 nanometer thickness seal microstructural defects while maintaining selective diffusion pathways, increasing separation factors from approximately 60 to 106 [23]. The polymer layers also contribute facilitated transport mechanisms through copper ion interactions that preferentially enhance propylene permeation [23].
Mixed matrix membrane approaches combine 2-methylimidazole zinc salt nanoparticles with polymer matrices to create hierarchical diffusion pathway networks [22] [12]. The phase-inversion in sync with in situ metal-organic framework formation process produces membranes with remarkably high separation factors of 222.5 for propylene over propane [22]. These systems demonstrate that pathway control can be achieved through multiple length scales, from molecular-level framework flexibility to macroscopic membrane architecture [12].
Counter-diffusion synthesis methods enable precise control over membrane microstructure and resulting diffusion pathways [4]. The interdiffusion of zinc ions and 2-methylimidazole creates oriented crystal growth that optimizes pathway geometry for propylene selectivity [4]. Temperature control during synthesis influences the final pathway structure, with optimal separation performance achieved at moderate synthesis temperatures [4].
Ionic liquid functionalization of 2-methylimidazole zinc salt membranes represents an advanced approach for achieving enhanced isomer separation through synergistic effects between the framework and ionic liquid components [24] [16] [25]. The incorporation of ionic liquids into the framework cavities modifies the local chemical environment while preserving the inherent selectivity mechanisms of the host structure [24] [16].
The encapsulation of ionic liquids such as 1-butyl-3-methylimidazolium thiocyanate within 2-methylimidazole zinc salt frameworks creates new adsorption sites with enhanced affinity for specific isomers [24]. These ionic liquid domains provide additional separation mechanisms through solubility selectivity and specific molecular interactions [16]. The confined ionic liquid molecules exhibit different properties compared to bulk ionic liquids, with enhanced thermal stability and modified solvation behavior [24].
Carbon dioxide and methane selectivity benefits significantly from ionic liquid functionalization, with selectivity enhancements of up to 45 times at low pressures [15]. The ionic liquid creates preferential carbon dioxide binding sites through electrostatic interactions with the carbon dioxide quadrupole moment [16]. Molecular simulations reveal that the ionic liquid stabilizes the framework aperture configuration, preventing large swing motions that would reduce selectivity [16].
The selection of appropriate ionic liquid chemistries is crucial for optimizing isomer separation performance [26] [25]. Imidazolium-based ionic liquids with fluorinated anions demonstrate superior carbon dioxide selectivity compared to other ionic liquid families [26]. The anion structure influences the local electrostatic environment and affects the interaction strength with different gas molecules [16]. Hydrophobic fluorinated anions such as bis(trifluoromethylsulfonyl)imide and hexafluorophosphate provide optimal separation performance [16].
Viscosity effects of the ionic liquid influence the separation mechanism by controlling molecular mobility within the framework cavities [16]. Higher viscosity ionic liquids stabilize the framework configuration and reduce aperture fluctuations, leading to enhanced size selectivity [16]. However, excessively high viscosity can impede molecular transport, requiring optimization of ionic liquid properties for specific separation applications [16].
The loading level of ionic liquid within the framework affects separation performance through multiple mechanisms [15]. Low loadings provide enhanced binding sites without significantly affecting framework dynamics, while higher loadings can fill pore spaces and change the dominant transport mechanism [15]. Optimal loading levels typically range from 20 to 30 weight percent, balancing selectivity enhancement with maintained permeability [15].
Stability considerations are important for ionic liquid-functionalized membranes, as ionic liquid leaching can degrade separation performance over time [27] [28]. Hydrogen bonding between ionic liquids and framework components helps stabilize the ionic liquid within the pores [25]. Post-modification strategies using covalent attachment or in situ polymerization can further enhance ionic liquid retention [27].
Mixed gas separation performance of ionic liquid-functionalized membranes demonstrates superior isomer selectivity compared to pristine frameworks [25]. The ionic liquid domains provide preferential pathways for specific isomers while blocking the transport of others [25]. This results in separation factors exceeding 35 for carbon dioxide over methane in natural gas purification applications [25].
Corrosive;Irritant